molecular formula C8H13N3O2 B15308567 2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine

2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine

Cat. No.: B15308567
M. Wt: 183.21 g/mol
InChI Key: PHRPZAZURWNCSD-UHFFFAOYSA-N
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Description

2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine is a pyrimidine derivative featuring a 1-methoxypropan-2-yloxy substituent at position 2 and an amine group at position 5.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-(1-methoxypropan-2-yloxy)pyrimidin-5-amine

InChI

InChI=1S/C8H13N3O2/c1-6(5-12-2)13-8-10-3-7(9)4-11-8/h3-4,6H,5,9H2,1-2H3

InChI Key

PHRPZAZURWNCSD-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC1=NC=C(C=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method involves the use of pyrimidine-5-amine as a starting material, which is then reacted with 1-methoxypropan-2-yl chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in target organisms. In medicinal applications, it may interact with various enzymes and receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its branched alkoxy-ether substituent (1-methoxypropan-2-yloxy), which distinguishes it from simpler alkoxy- or aryloxy-substituted pyrimidine amines. Below is a comparison with structurally related compounds:

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name Substituents (Position) Molecular Formula Key Features Reference CAS/ID
2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine 2-(1-Methoxypropan-2-yloxy), 5-NH₂ C₈H₁₃N₃O₂ Branched ether chain 10-F698190
2-Methoxypyrimidin-5-amine 2-OCH₃, 5-NH₂ C₅H₇N₃O Simple methoxy substitution 56621-89-7
2-Methoxy-4-methylpyrimidin-5-amine 2-OCH₃, 4-CH₃, 5-NH₂ C₆H₉N₃O Methyl group at position 4 14048-15-8
5-(4-Methoxyphenyl)pyrimidin-2-amine 5-(4-OCH₃-C₆H₄), 2-NH₂ C₁₁H₁₁N₃O Aromatic methoxyphenyl substitution N/A
2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine 2-(3-methylbutan-2-yloxy), 5-NH₂ C₉H₁₅N₃O Branched alkoxy chain (no methoxy) 101479-37-2

Physicochemical Properties

  • Lipophilicity : The branched 1-methoxypropan-2-yloxy group increases lipophilicity (logP) compared to simpler methoxy derivatives (e.g., 2-Methoxypyrimidin-5-amine). This may enhance membrane permeability but reduce aqueous solubility .
  • Stability: Limited commercial availability (discontinued status) may indicate challenges in synthesis or stability during storage .

Research Findings and Comparative Data

Table 2: Comparative Bioactivity Potential
Compound Potential Application Key Advantage Limitation
This compound Prodrug formulations Enhanced lipophilicity Synthetic complexity
2-Methoxypyrimidin-5-amine Antiviral intermediates Simple synthesis Low membrane permeability
5-(4-Methoxyphenyl)pyrimidin-2-amine Kinase inhibitors Strong aromatic interactions Limited solubility

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